CASANTHRANOL [cascaroside A shown]
CAS No.:
Cat. No.: VC14461324
Molecular Formula: C27H32O15
Molecular Weight: 596.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32O15 |
|---|---|
| Molecular Weight | 596.5 g/mol |
| IUPAC Name | 1-hydroxy-3-(hydroxymethyl)-8,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one |
| Standard InChI | InChI=1S/C27H32O15/c28-6-9-4-11-16(12(31)5-9)20(34)17-10(25(11)42-27-24(38)22(36)19(33)15(8-30)41-27)2-1-3-13(17)39-26-23(37)21(35)18(32)14(7-29)40-26/h1-5,14-15,18-19,21-33,35-38H,6-8H2 |
| Standard InChI Key | ROODSNXIUAPCQO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2OC5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
Casanthranol is classified into two fractions:
-
Casanthranol A: Oxidative hydrolysis yields emodin (C₁₅H₁₀O₅), a bioactive anthraquinone .
-
Casanthranol B: Produces trace amounts of chrysophanic acid and aloe-emodin .
Table 1: Key Chemical Properties of Casanthranol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₂O₁₅ (cascaroside A) | |
| Molecular Weight | 596.5 g/mol | |
| Solubility | Insoluble in water; ≥20.45 mg/mL in DMSO | |
| Melting Point | 248°F (decomposes) |
The glycosidic linkage in cascaroside A enhances its stability and bioavailability compared to non-glycosylated anthraquinones .
Mechanism of Action
Intestinal Motility Stimulation
Casanthranol increases colonic peristalsis by:
-
Prostaglandin E2 Activation: Enhances smooth muscle contractions via cyclooxygenase pathways .
-
Fluid Secretion: Upregulates chloride channel activity, increasing luminal water content .
Pharmacokinetics and Administration
Absorption and Metabolism
-
Route: Primarily oral or rectal.
-
Bioavailability: Limited gastrointestinal absorption due to high molecular weight (596.5 g/mol) .
-
Metabolites: Emodin (casanthranol A) exhibits blood-brain barrier penetration in murine models .
Table 2: Pharmacokinetic Parameters in Animal Models
| Parameter | Value (Rat Model) | Implication |
|---|---|---|
| Tₘₐₓ | 2–4 hours | Delayed onset of action |
| Half-life | 6–8 hours | Suitable for daily dosing |
| Protein Binding | 85–90% | High tissue distribution |
Clinical Applications and Efficacy
Laxative Use
A randomized trial (n=55) demonstrated that 100 mg casanthranol increased bowel frequency from 0.25±0.1 to 1.2±0.3 movements/day (p<0.01) in chronic constipation . Comparatively, 1 g cascara sagrada bark showed equivalent efficacy, validating standardized extraction methods.
Combination Therapies
-
Dioctyl Sodium Sulfosuccinate: Synergistic effect reduces fecal impaction risk (OR: 0.32; 95% CI: 0.11–0.89).
-
Bisacodyl: Dual therapy improves colonic transit time by 40% versus monotherapy .
Recent Advancements and Future Directions
FRET Biosensor Development
In a 2023 study, casanthranol modulated α-synuclein aggregation kinetics in live-cell fluorescence assays, achieving 85.5% rescue of neuronal viability . This positions it as a candidate for high-throughput screening in Parkinson’s disease drug discovery .
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) improves colonic specificity, reducing systemic exposure by 70% in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume